Fmoc-Gly-OPfp Fmoc-Gly-OPfp
Brand Name: Vulcanchem
CAS No.: 86060-85-7
VCID: VC21550831
InChI: InChI=1S/C23H14F5NO4/c24-17-18(25)20(27)22(21(28)19(17)26)33-16(30)9-29-23(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Molecular Formula: C23H14F5NO4
Molecular Weight: 463.4 g/mol

Fmoc-Gly-OPfp

CAS No.: 86060-85-7

Cat. No.: VC21550831

Molecular Formula: C23H14F5NO4

Molecular Weight: 463.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Gly-OPfp - 86060-85-7

Specification

CAS No. 86060-85-7
Molecular Formula C23H14F5NO4
Molecular Weight 463.4 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate
Standard InChI InChI=1S/C23H14F5NO4/c24-17-18(25)20(27)22(21(28)19(17)26)33-16(30)9-29-23(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31)
Standard InChI Key LBSDTBJWUJIFBO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Introduction

Chemical Properties and Structure

Fmoc-Gly-OPfp represents a specialized derivative of glycine with both N-terminal protection via the Fmoc group and C-terminal activation through pentafluorophenyl esterification. The compound has distinct physical and chemical characteristics that make it valuable in peptide synthesis applications.

Basic Chemical Information

The chemical identity and fundamental properties of Fmoc-Gly-OPfp are summarized in Table 1:

PropertyValue
Chemical Name(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate
SynonymsN-(9-Fluorenylmethoxycarbonyl)glycine pentafluorophenyl ester
CAS Number86060-85-7
Molecular FormulaC₂₃H₁₄F₅NO₄
Molecular Weight463.36
Chemical StructureContains Fmoc protection group, glycine residue, and pentafluorophenyl ester

The structure features three distinct functional components: the Fmoc protecting group, the glycine amino acid residue, and the pentafluorophenyl ester activation group. This architecture provides both protection and activation in a single molecule, which is advantageous for peptide synthesis .

Physical Properties and Solubility

Fmoc-Gly-OPfp exists as a white to off-white crystalline powder at room temperature. Its solubility characteristics are particularly important for synthetic applications:

PropertyDescription
AppearanceWhite to off-white crystalline powder
Solubility≥51.1 mg/mL in DMSO; insoluble in ethanol; insoluble in water
Storage TemperatureRecommended at -20°C or lower
StabilityGenerally stable when stored properly; sensitive to bases

The differential solubility profile of Fmoc-Gly-OPfp, with good solubility in polar aprotic solvents like DMSO but insolubility in protic solvents, makes it suitable for various peptide coupling reactions while remaining stable during storage .

Synthesis Methods

The preparation of Fmoc-Gly-OPfp typically involves the activation of Fmoc-Gly-OH with pentafluorophenol using appropriate coupling reagents. This section explores the primary synthetic approaches and considerations.

Alternative Preparation Methods

An alternative synthesis approach documented in the literature includes:

  • Treatment of the Fmoc-dipeptide free acid with pentafluorophenol/DCC, followed by purification via column chromatography on silica gel

  • This method has been applied to create various Fmoc-amino acid pentafluorophenyl esters with good yields

Research indicates that proper purification is essential to ensure high purity of the final Fmoc-Gly-OPfp product, with column chromatography being the preferred method for laboratory-scale synthesis .

Applications in Peptide Synthesis

Fmoc-Gly-OPfp serves as a versatile reagent in peptide synthesis, offering advantages over traditional coupling methods in several key applications.

Role in Solid Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-Gly-OPfp provides an activated form of glycine that can be directly coupled to growing peptide chains without requiring additional activation reagents:

  • The pre-activated pentafluorophenyl ester enhances coupling efficiency, particularly for difficult sequences

  • The high reactivity of the OPfp ester allows for shorter coupling times compared to standard carboxylic acids

  • Reduced side reactions due to precise activation of only the carboxyl component

The use of Fmoc-Gly-OPfp is particularly valuable when synthesizing peptides containing sequential glycine residues, which can otherwise be prone to deletion or addition errors. For example, research has shown that using Fmoc-glycine derivatives can significantly reduce impurities related to the synthesis of Gly-Gly-Gly-Gly segments in peptides like Bivalirudin .

Specific Research Applications

Fmoc-Gly-OPfp has been employed in various specialized peptide synthesis applications:

ApplicationDetailsBenefits of Fmoc-Gly-OPfp
Synthesis of Peptide Nucleic Acids (PNAs)Used in solid-phase methodology with Fmoc-protected dipeptide monomersEnables efficient coupling with reduced epimerization
Production of therapeutic peptidesUtilized in the synthesis of bioactive peptides for pharmaceutical applicationsProvides high coupling efficiency and purity
Bioconjugation processesEnables attachment of biomolecules to surfaces or other compoundsEnhanced reactivity facilitates controlled conjugation reactions
Research in protein engineeringUsed to modify protein structuresImproves enzyme activity and specificity

These applications highlight the versatility of Fmoc-Gly-OPfp in both research and production contexts, particularly where high efficiency and purity are required.

Advantages in Complex Peptide Synthesis

Fmoc-Gly-OPfp offers specific advantages when handling challenging peptide sequences:

  • Reduces formation of deletion and addition byproducts in poly-glycine sequences

  • Enables more effective coupling in sterically hindered positions

  • Minimizes racemization risks compared to standard coupling methods

  • Provides consistent results even in automated synthesizers

The compound has proven particularly valuable in the synthesis of peptides containing multiple glycine residues in sequence, where standard coupling methods often result in incomplete reactions or side products .

Comparative Analysis with Other Coupling Methods

When compared to other Fmoc-protected amino acid derivatives and coupling methods, Fmoc-Gly-OPfp demonstrates distinctive characteristics that influence its selection for specific applications.

Comparison with Other Activated Esters

Different activated esters of Fmoc-Gly offer varying reactivity and stability profiles:

Activated EsterReactivityStabilityApplications
Fmoc-Gly-OPfpHighModerate to highGeneral peptide synthesis, difficult couplings
Fmoc-Gly-OSu (N-hydroxysuccinimide ester)ModerateHighStandard peptide synthesis, longer shelf life
Fmoc-Gly-OH (with in situ activation)VariableHigh (as acid)Economic choice for routine synthesis
Fmoc-Gly-OBt (Hydroxybenzotriazole ester)Moderate to highLowFast couplings but limited stability

The pentafluorophenyl ester (OPfp) provides an optimal balance of reactivity and stability for many applications, making it particularly valuable for challenging coupling scenarios .

Epimerization Considerations

A critical advantage of Fmoc-Gly-OPfp in peptide synthesis is the reduced risk of epimerization compared to other coupling methods. Research on epimerization rates in various coupling conditions has demonstrated:

For example, research has demonstrated that using DIC/HOBt coupling methods resulted in epimerization rates of 0.5-8.0% for various Fmoc-protected amino acids, while pre-formed activated esters like OPfp derivatives typically showed lower epimerization rates .

Cost-Efficiency Analysis

While Fmoc-Gly-OPfp offers technical advantages, economic considerations are also important:

Coupling MethodRelative CostTechnical AdvantagesEconomic Considerations
Fmoc-Gly-OPfpHigherPre-activated, reduced side reactionsHigher initial reagent cost, reduced waste cost
Fmoc-Gly-OH with in situ activationLowerMore economical for routine synthesisAdditional coupling reagents required, potential for more side products
Fmoc-Gly-Gly-OH segment approachModerateReduces poly-glycine deletion/addition errorsSpecialized application for poly-glycine segments
Storage ParameterRecommendation
TemperatureStore at -20°C or below
ContainerAir-tight, moisture-resistant containers
ProtectionProtect from light and moisture
HandlingAllow to reach room temperature before opening to prevent condensation

Improper storage, particularly exposure to moisture or bases, can lead to hydrolysis of the pentafluorophenyl ester or premature removal of the Fmoc group .

Future Research Directions

The continuing evolution of peptide synthesis methodologies suggests several promising research directions involving Fmoc-Gly-OPfp.

Green Chemistry Approaches

Recent trends in peptide synthesis emphasize environmentally friendly approaches:

  • Exploration of greener solvents compatible with Fmoc-Gly-OPfp coupling

  • Reduced waste generation through optimized coupling protocols

  • Development of recyclable or biodegradable activation strategies

  • Integration with flow chemistry and other modern synthetic technologies

These approaches align with broader trends toward sustainability in chemical synthesis while maintaining the efficiency advantages of activated esters like Fmoc-Gly-OPfp.

Novel Applications

Emerging research areas where Fmoc-Gly-OPfp may find application include:

  • Development of theranostic agents combining diagnostic and therapeutic properties

  • Bioconjugation for targeted drug delivery systems

  • Production of peptide-based materials for tissue engineering

  • Synthesis of glycopeptides and other modified peptides for pharmaceutical applications

The continued exploration of these applications will likely expand the utility of Fmoc-Gly-OPfp beyond traditional peptide synthesis into broader biomedical and materials science contexts.

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